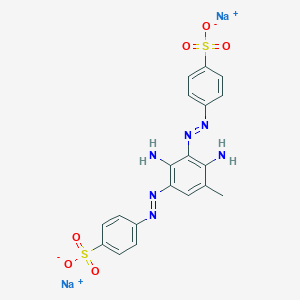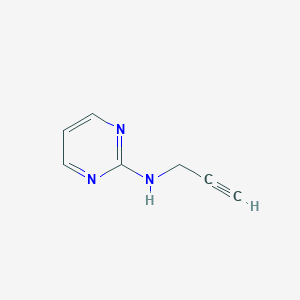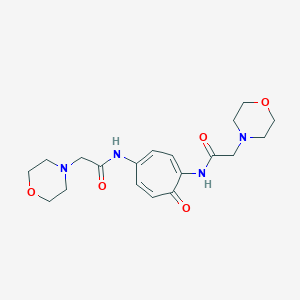
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis- is a chemical compound that has been studied for its potential applications in scientific research. This compound is commonly referred to as MOA-C7H7N2O2 and is known for its unique structure and properties. In
Mechanism Of Action
The mechanism of action of MOA-C7H7N2O2 is not fully understood. However, it is believed to work by inhibiting the production of reactive oxygen species (ROS) and reducing the activity of inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Biochemical And Physiological Effects
MOA-C7H7N2O2 has been found to have various biochemical and physiological effects. It has been shown to reduce the production of ROS and inhibit the activity of COX and LOX enzymes, which are involved in the inflammatory response. It has also been found to have antioxidant properties, which can protect cells from oxidative damage. Additionally, MOA-C7H7N2O2 has been shown to have a low toxicity profile, making it a potential candidate for further research.
Advantages And Limitations For Lab Experiments
One advantage of using MOA-C7H7N2O2 in lab experiments is its low toxicity profile, which makes it a safe compound to work with. Additionally, its unique structure and properties make it a versatile compound that can be used in a variety of research applications. However, one limitation of using MOA-C7H7N2O2 is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for MOA-C7H7N2O2 research. One potential direction is to further explore its anti-inflammatory and antioxidant properties and its potential use in the treatment of various diseases. Additionally, further research could be done to explore its potential use as a fluorescent probe in biological imaging. Finally, more studies could be conducted to better understand the mechanism of action of MOA-C7H7N2O2 and its potential applications in scientific research.
Synthesis Methods
The synthesis of MOA-C7H7N2O2 involves the reaction of 4-morpholineacetic acid with 1,3,5-cycloheptatriene-1,4-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure MOA-C7H7N2O2.
Scientific Research Applications
MOA-C7H7N2O2 has been studied for its potential applications in scientific research. It has been found to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been studied for its potential use as a fluorescent probe in biological imaging.
properties
CAS RN |
18188-79-9 |
|---|---|
Product Name |
4-Morpholineacetamide, N,N'-(7-oxo-1,3,5-cycloheptatrien-1,4-ylene)bis- |
Molecular Formula |
C19H26N4O5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C19H26N4O5/c24-17-4-2-15(20-18(25)13-22-5-9-27-10-6-22)1-3-16(17)21-19(26)14-23-7-11-28-12-8-23/h1-4H,5-14H2,(H,20,25)(H,21,24,26) |
InChI Key |
YSWVIUVLAUXZCY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=CC=C(C(=O)C=C2)NC(=O)CN3CCOCC3 |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=C(C(=O)C=C2)NC(=O)CN3CCOCC3 |
Other CAS RN |
18188-79-9 |
synonyms |
N,N'-(7-Oxo-1,3,5-cycloheptatrien-1,4-ylene)bis(4-morpholineacetamide) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




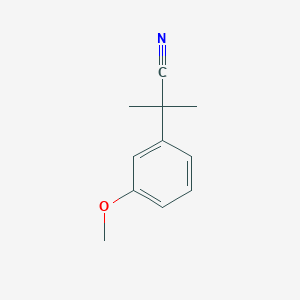
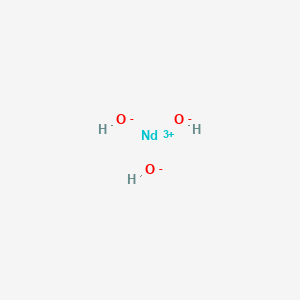
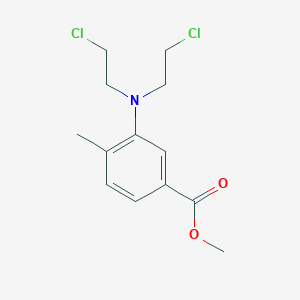
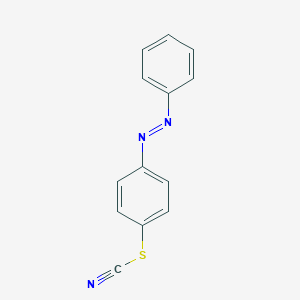
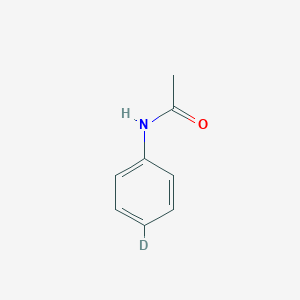
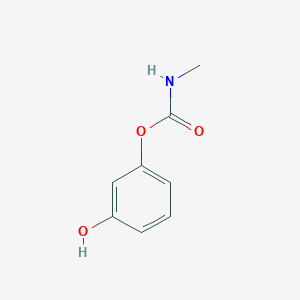
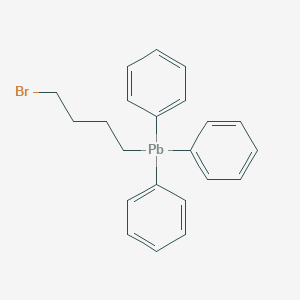

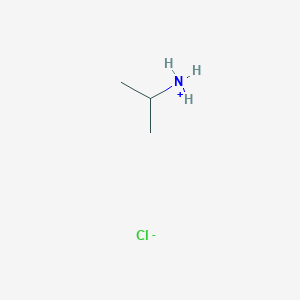
![2,5,8,11,22,25,28,31-Octaoxapentacyclo[30.8.0.012,21.014,19.034,39]tetraconta-1(40),12,14,16,18,20,32,34,36,38-decaene](/img/structure/B99804.png)
![Propanenitrile, 3-[[4-[(4-nitrophenyl)azo]phenyl][2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-](/img/structure/B99806.png)
